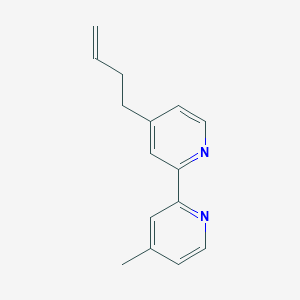
4-(But-3-en-1-yl)-4'-methyl-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(But-3-en-1-yl)-4’-methyl-2,2’-bipyridine is an organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds that consist of two pyridine rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-en-1-yl)-4’-methyl-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methyl-2,2’-bipyridine and 3-buten-1-ol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C.
Catalysts and Reagents: A palladium catalyst, such as palladium acetate, is used to facilitate the coupling reaction. A base, such as potassium carbonate, is added to deprotonate the alcohol and promote the formation of the desired product.
Purification: The crude product is purified using column chromatography to obtain pure 4-(But-3-en-1-yl)-4’-methyl-2,2’-bipyridine.
Industrial Production Methods
Industrial production of 4-(But-3-en-1-yl)-4’-methyl-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
4-(But-3-en-1-yl)-4’-methyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced form, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the bipyridine structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Substitution reactions often require catalysts such as palladium or copper, and the reactions are carried out under reflux conditions.
Major Products Formed
The major products formed from these reactions include various substituted bipyridines, oxides, and reduced derivatives
科学的研究の応用
4-(But-3-en-1-yl)-4’-methyl-2,2’-bipyridine has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 4-(But-3-en-1-yl)-4’-methyl-2,2’-bipyridine involves its interaction with molecular targets such as metal ions and biological macromolecules. The bipyridine moiety can coordinate with metal ions to form stable complexes, which can then participate in catalytic or biological processes. The but-3-en-1-yl and methyl groups influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
4,4’-Dimethyl-2,2’-bipyridine: Similar structure but lacks the but-3-en-1-yl group.
4-(But-3-en-1-yl)-2,2’-bipyridine: Similar structure but lacks the methyl group.
4,4’-Di-tert-butyl-2,2’-bipyridine: Contains tert-butyl groups instead of but-3-en-1-yl and methyl groups.
Uniqueness
4-(But-3-en-1-yl)-4’-methyl-2,2’-bipyridine is unique due to the presence of both but-3-en-1-yl and methyl groups, which enhance its chemical reactivity and potential applications. The combination of these groups provides a balance of steric and electronic effects, making it a versatile compound for various research and industrial applications.
特性
CAS番号 |
344303-41-9 |
|---|---|
分子式 |
C15H16N2 |
分子量 |
224.30 g/mol |
IUPAC名 |
2-(4-but-3-enylpyridin-2-yl)-4-methylpyridine |
InChI |
InChI=1S/C15H16N2/c1-3-4-5-13-7-9-17-15(11-13)14-10-12(2)6-8-16-14/h3,6-11H,1,4-5H2,2H3 |
InChIキー |
OBWUQEJNGIUREJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


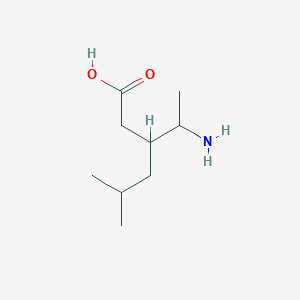
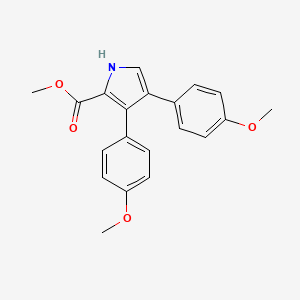
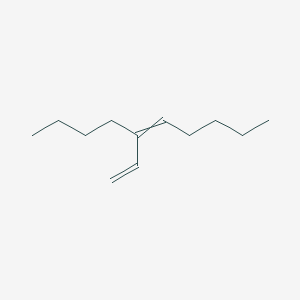
![1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine](/img/structure/B14254077.png)
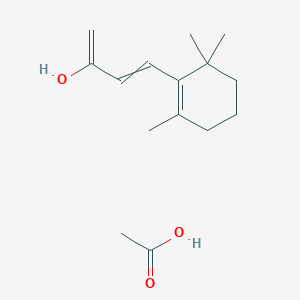
![2-Methyl-2-(prop-1-en-1-yl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14254081.png)
![Benzene, [3-(cyclohexyloxy)propyl]-](/img/structure/B14254092.png)
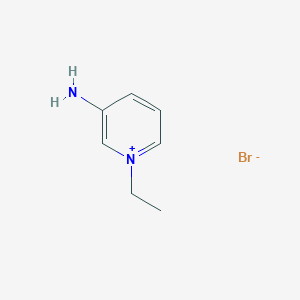
![4-Penten-2-ol, 2-[(1,1-dimethylethyl)diphenylsilyl]-1,1-difluoro-](/img/structure/B14254103.png)

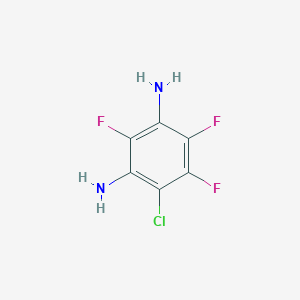
![4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde](/img/structure/B14254115.png)
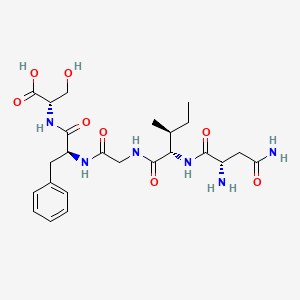
![1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene](/img/structure/B14254120.png)
